molecular formula C8H14FNO2 B1179094 VanR protein CAS No. 142871-07-6

VanR protein

Cat. No.: B1179094
CAS No.: 142871-07-6
Attention: For research use only. Not for human or veterinary use.
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Description

The VanR protein is a central component of the VanRS two-component system (TCS) that regulates the expression of vancomycin resistance in bacteria, particularly in vancomycin-resistant enterococci (VRE). As a response regulator, VanR is activated via phosphorylation by the sensor histidine kinase, VanS, which detects the presence of vancomycin . Once phosphorylated, VanR functions as a transcription factor, binding to promoter regions to initiate the expression of a suite of genes—including vanH , vanA , and vanX —that are essential for resistance . This coordinated genetic response enables bacteria to alter their peptidoglycan precursor termini from the vancomycin-susceptible D-Ala-D-Ala form to the resistant D-Ala-D-Lactate form, thereby conferring high-level resistance to glycopeptide antibiotics . This recombinant this compound is an indispensable tool for in vitro biochemical and mechanistic studies. Key research applications include: • Transcriptional Regulation Studies: Investigating the binding affinity and specificity of VanR for its target DNA promoter sequences. • Signal Transduction Analysis: Elucidating the phosphotransfer mechanism from VanS to VanR and the subsequent conformational changes that activate transcription. • Antimicrobial Resistance (AMR) Research: Serving a critical role in high-throughput screening campaigns to identify novel inhibitors that disrupt the VanR-VanS signaling pathway, a promising avenue for restoring the efficacy of vancomycin . This product is supplied with a certificate of analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

142871-07-6

Molecular Formula

C8H14FNO2

Synonyms

VanR protein

Origin of Product

United States

Scientific Research Applications

Structural Biology of VanR

VanR is a transcription factor belonging to the PadR family, characterized by its ability to modulate gene expression in response to environmental signals, specifically vanillate. The crystal structure of VanR reveals that it functions as a dimer, with each subunit containing an N-terminal DNA-binding domain and a C-terminal dimerization domain. Notably, VanR has a unique α-helix that contributes to its effector-binding site, distinguishing it from other PadR family members .

Key Findings:

  • Dimer Formation: VanR forms a functional dimer that binds two vanillate molecules.
  • Effector Recognition: The binding mode of vanillate to VanR is distinct due to the presence of the additional α-helix, which influences the protein's interaction with DNA and its regulatory capabilities .

Regulatory Mechanisms

VanR operates within a two-component system alongside VanS, a histidine kinase. This system is essential for the induction of resistance to glycopeptide antibiotics. Upon sensing the presence of these antibiotics, VanS phosphorylates VanR, activating its transcriptional regulatory functions .

Mechanism Overview:

  • Phosphorylation: The phosphorylation state of VanR is crucial for its activity. In the absence of VanS, VanR can still be activated through alternative phosphorylation pathways, such as autophosphorylation with acetyl phosphate .
  • Gene Regulation: Activated VanR binds to specific promoters (e.g., vanHAX operon), enhancing the transcription of resistance genes that produce peptidoglycan precursors resistant to glycopeptides .

Implications for Antibiotic Resistance

The understanding of VanR's function has significant implications for combating antibiotic resistance. By elucidating the molecular mechanisms through which VanR regulates gene expression in response to glycopeptides, researchers can identify potential targets for novel therapeutic strategies.

Case Studies:

  • In Streptomyces coelicolor and Streptomyces toyocaensis, variations in the amino acid sequences of the VanR-VanS system were shown to influence glycopeptide antibiotic inducer specificity, highlighting how genetic differences can affect resistance profiles across different bacterial strains .
  • Studies have demonstrated that mutations in the REC domain of VanR can alter its interaction with VanS and impact resistance mechanisms, providing insights into how genetic modifications can lead to varying levels of antibiotic susceptibility .

Future Research Directions

Further research on VanR could focus on:

  • Structural Analysis: Advanced structural studies using techniques like cryo-electron microscopy could provide deeper insights into the dynamics of VanR and its interactions with other proteins and DNA.
  • Inhibitor Development: Identifying small molecules that can disrupt the phosphorylation or DNA-binding activities of VanR may offer new avenues for overcoming glycopeptide resistance.
  • Broader Applications: Investigating homologous systems in other bacterial species could enhance our understanding of antibiotic resistance mechanisms across different pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds/Proteins

VanR belongs to the OmpR/PhoB subclass of response regulators. Below, we compare its functional and structural features with homologs across bacterial systems:

EnvZ-OmpR (Escherichia coli)

  • Similarities :
    • Both VanS-VanR and EnvZ-OmpR are TCSs. VanS and EnvZ share conserved kinase domains (HPK motifs) .
    • Phosphotransfer mechanisms are conserved: histidine kinase (EnvZ/VanS) phosphorylates response regulator (OmpR/VanR) at an aspartate residue .
  • Differences :
    • Function : EnvZ-OmpR regulates osmolarity, while VanS-VanR controls antibiotic resistance .
    • Membrane topology : VanS has distinct N-terminal sensor domains compared to EnvZ .
    • DNA binding : OmpR binds tandem repeats in ompC and ompF promoters, whereas VanR~P binds single or dual sites in vanHAX promoters .

VanRB (VanB-type resistance)

  • Similarities :
    • VanRB and VanR share 60% sequence identity and regulate resistance operons (vanYB) via phosphorylation .
    • Both require phosphorylation for high-affinity DNA binding .
  • Differences: Regulatory targets: VanRB activates vanB operons, while VanR activates vanHAX .

VanRC (VanC-type resistance in Enterococcus gallinarum)

  • Sequence identity : 50% to VanR, 33% to VanRB .
  • Function : Regulates vanC operon expression, conferring intrinsic resistance to vancomycin .
  • Key feature : Retains conserved phosphorylation (Asp-53) and DNA-binding residues despite lower homology .

Acinetobacter sp. ADP1 VanR

  • Sequence identity : 43% to Caulobacter VanR, highlighting divergent roles despite structural homology .

Streptomyces coelicolor VanR

  • Structural insight : Full-length crystal structures reveal phosphorylation-induced dimerization via helix 4, enhancing DNA-binding avidity .
  • Role: Activates vanHAX in antibiotic-producing actinomycetes, suggesting an ancestral role in self-protection .

PadR Family Proteins

  • Structural comparison : VanR shares a dimeric fold with PadR but features a unique α-helix (αi) that creates a distinct effector-binding cavity for vanillate .
  • Effector specificity: PadR binds phenolic compounds, while VanR binds vanillate or phosphoryl groups .

Data Tables

Table 1: Sequence and Functional Comparison of VanR Homologs

Protein Organism % Identity to VanR System Type Key Function Reference
VanR Enterococcus faecium 100% VanA-type TCS Activates vanHAX
VanRB Enterococcus spp. 60% VanB-type TCS Activates vanYB
VanRC E. gallinarum 50% VanC-type TCS Activates vanC
Acinetobacter R Acinetobacter sp. ADP1 43% GntR-type Represses vanillate operon
S. coelicolor R Streptomyces coelicolor 33% Ancestral TCS Self-protection

Table 2: Structural and Mechanistic Features

Protein Phosphorylation Site DNA-Binding Domain Effector/Trigger Key Structural Feature Reference
VanR Asp-55 Helix-Turn-Helix Vancomycin/VanS~P Unique αi helix; dimerizes upon phosphorylation
OmpR Asp-55 Winged HTH Osmolarity (EnvZ~P) Binds tandem promoter repeats
PadR N/A HTH Phenolic compounds Lacks αi helix; effector site buried

Key Research Findings

  • Phosphorylation Dynamics : VanR~P has a half-life of 10–12 hours, enabling sustained resistance gene activation even without VanS .
  • Cross-regulation : VanR can be phosphorylated by acetyl phosphate or heterologous kinases in E. coli, suggesting evolutionary flexibility .
  • Structural Plasticity : The αi helix in VanR distinguishes its effector-binding mode from PadR, allowing adaptation to vancomycin signaling .

Preparation Methods

Host Organisms and Vector Selection

The majority of VanR preparation protocols utilize Escherichia coli as the host organism due to its well-established genetic tools and high protein yield. Plasmid vectors such as pET23b are frequently employed for overexpression, leveraging the T7 promoter system for induced expression. For instance, vanR gene cassettes are cloned into pET23b via PCR-based methods, ensuring high-fidelity replication and antibiotic selection.

Recent studies have optimized codon usage for E. coli to enhance soluble expression, particularly for full-length VanR, which includes both receiver and DNA-binding domains. While E. coli remains dominant, alternative systems like cell-free protein synthesis (CFPS) offer advantages for producing toxic or membrane-associated proteins. CFPS employs in vitro transcription-translation mixtures, such as wheat germ extract or CHO lysate, bypassing cellular viability constraints. However, CFPS is less commonly used for VanR due to its cytoplasmic nature and high solubility in E. coli.

Culture Conditions

Optimal culture conditions involve LB or Terrific Broth media supplemented with antibiotics (e.g., ampicillin). Induction is typically performed with 0.1–1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase (OD600 ≈ 0.6–0.8). Post-induction incubation at 16–18°C for 16–20 hours improves soluble protein yield by reducing inclusion body formation.

Purification Strategies

Immobilized Metal-Ion Affinity Chromatography (IMAC)

VanR is commonly purified via IMAC using hexahistidine (6×His) tags fused to its N- or C-terminus. The protein is loaded onto Ni²⁺-nitrilotriacetic acid (Ni-NTA) resin under native conditions, followed by stepwise elution with imidazole (20–500 mM). A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, and 10 mM imidazole, with elution at 250 mM imidazole.

Gel Filtration Chromatography

Following IMAC, gel filtration (size-exclusion chromatography) is used to polish the preparation and assess oligomeric state. A Superdex 200 or Sephacryl S-300 column equilibrated with 50 mM Tris (pH 7.5), 50 mM NaCl, and 10 mM MgCl₂ resolves monomeric VanR (~26 kDa) from aggregates. Analytical ultracentrifugation (AUC) confirms a monodisperse profile, with sedimentation coefficients of 2.8 S for the monomer.

Table 1: Purification Yield of VanR from Streptomyces coelicolor

StepVolume (mL)Total Protein (mg)Purity (%)
Crude Lysate10022010
IMAC Elution204580
Gel Filtration103595

Activation of VanR via Phosphorylation Mimicry

Beryllium Fluoride Treatment

VanR activation is achieved by mimicking phosphorylation through beryllium fluoride (BeF₃⁻) treatment. A 10× stock solution containing 50 mM BeSO₄, 350 mM NaF, and 70 mM MgCl₂ is mixed with purified VanR (1:10 v/v), yielding final concentrations of 5 mM BeSO₄ and 35 mM NaF. Incubation at 4°C for 1 hour induces a conformational shift, verified by AUC and X-ray crystallography.

Structural Changes upon Activation

Activation triggers a disorder-to-order transition in helix 4 of the receiver domain, enabling dimerization. Sedimentation velocity AUC reveals a dimeric species (5.6 S) in the activated state, contrasting with the monomeric inactive form. This dimerization enhances DNA binding avidity, a critical feature for transcriptional activation.

Crystallization and Structural Analysis

Crystallization Conditions

Crystals of both inactive and activated VanR are obtained via vapor diffusion. For the inactive state, 20% PEG 3350 and 0.2 M sodium citrate (pH 6.5) yield hexagonal crystals (space group P6₅22) at 4°C. Activated VanR co-crystallized with BeF₃⁻ requires 18% PEG 8000, 0.1 M HEPES (pH 7.5), and 0.2 M calcium acetate.

Table 2: Crystallization Parameters for VanR

StateSpace GroupResolution (Å)Unit Cell Dimensions (Å)
InactiveP6₅222.3a = 78.2, c = 134.9
ActivatedP6₅222.0a = 81.5, c = 138.2

X-ray Diffraction and Model Refinement

Data collection at synchrotron sources (e.g., APS or ESRF) and processing with XDS and SCALE achieve resolutions of 2.0–2.3 Å. Molecular replacement using phased models (e.g., PDB 5uic and 1kgs) and iterative refinement with Phenix and Coot yield final models with R-factors <20%.

Analytical Techniques for Quality Control

SDS-PAGE and Western Blotting

Purity is assessed via 12% SDS-PAGE, with Coomassie staining confirming a single band at ~26 kDa. Western blotting using anti-His antibodies verifies tag integrity.

Analytical Ultracentrifugation (AUC)

Sedimentation velocity AUC in 50 mM Tris (pH 7.5), 50 mM NaCl, and 10 mM MgCl₂ distinguishes monomeric (2.8 S) and dimeric (5.6 S) states, with or without BeF₃⁻.

Circular Dichroism (CD) Spectroscopy

CD spectra (190–260 nm) confirm secondary structure integrity, showing characteristic α-helical minima at 208 nm and 222 nm .

Q & A

What is the primary role of VanR in the VanRS two-component system regulating vancomycin resistance?

Level: Basic
Answer: VanR functions as a response regulator that, upon phosphorylation by the sensor kinase VanS, activates transcription of vancomycin resistance genes (e.g., vanHAX). Phosphorylated VanR (VanR~P) binds promoter regions (e.g., PvanH) to initiate resistance gene expression, enabling bacterial peptidoglycan remodeling to reduce vancomycin binding . In the absence of VanS, VanR exhibits constitutive activity, suggesting VanS also dephosphorylates VanR to maintain inducible regulation .

How does phosphorylation regulate VanR’s DNA-binding activity?

Level: Basic
Answer: VanS autophosphorylates at a histidine residue upon vancomycin detection, then transfers the phosphate to VanR’s Asp-54. Phosphorylation induces conformational changes in VanR, enabling dimerization and DNA binding. Biochemical assays (e.g., in vitro phosphorylation using purified MBP-VanS and VanR) confirm a phosphorylation rate of 0.17 min⁻¹ and stability of VanR~P (t₁/₂ = 10–12 hr) . Mutating Asp-55 abolishes promoter activation, validating its role in signaling .

What structural features enable VanR to interact with DNA and effector molecules?

Level: Advanced
Answer: VanR comprises an N-terminal DNA-binding domain (NTD) and a C-terminal dimerization domain (CTD). Crystal structures reveal a unique α-helix (αi) bridging NTD and CTD, creating a vanillate-binding cavity. Vanillate binding at this site modulates DNA affinity, as shown by electrophoretic mobility shift assays (EMSAs) and mutational studies . Structural alignment with PadR-family proteins highlights conserved DNA-binding motifs but distinct effector-binding accessibility .

How do VanR homologs (e.g., VanRC, VanRB) differ in sequence and function?

Level: Advanced
Answer: VanR homologs share conserved phosphorylation sites but vary in sequence identity. For example, VanRC shares 50% identity with VanR but only 33% with VanRB . Phylogenetic analysis of Pseudomonas spp. shows 87–88% amino acid conservation in VanR, contrasting with 17% identity in Bacillus subtilis homologs . Functional studies indicate homologs retain regulatory roles in antibiotic resistance or metabolic pathways (e.g., N-acetylglucosamine metabolism) despite divergence .

What experimental approaches identify VanR-DNA interaction sites?

Level: Advanced
Answer: DNA footprinting and EMSAs with vanH promoter fragments localize VanR~P binding to a 20-bp region upstream of vanH. Mutagenesis of this region (e.g., altering conserved -35/-10 sequences) reduces transcriptional activation . Chromatin immunoprecipitation (ChIP) in Enterococcus faecium further maps in vivo binding sites .

Can VanR activity be inhibited pharmacologically?

Level: Advanced
Answer: Phage-displayed peptides (e.g., E12.1) mimicking VanS’s catalytic domain competitively inhibit VanR~P-DNA binding in vitro (IC₅₀ = 5 µM). Alanine scanning identifies six critical residues in E12.1, mirroring VanS’s His-164 region . These peptides provide a template for designing small-molecule inhibitors targeting VanR’s regulatory domain .

How do non-antibiotic agents (e.g., chlorhexidine) influence VanR activity?

Level: Advanced
Answer: Sub-inhibitory chlorhexidine induces vanHAX expression via VanR-dependent pathways, as shown by RT-qPCR and vanH-reporter assays in Bacillus subtilis. Deletion of vanR abolishes induction, confirming its regulatory role . This highlights environmental triggers of resistance beyond antibiotics.

What role does VanR play in metabolic pathways unrelated to antibiotic resistance?

Level: Advanced
Answer: In Caulobacter and Acinetobacter, VanR represses vanillate catabolism genes (vanAB) until vanillate binding relieves repression. Transcriptomic analysis shows vanillate induces vanAB 75-fold in ΔvanR strains . Structural studies confirm vanillate binds VanR’s interdomain cavity, altering DNA affinity .

How does environmental phosphate modulate VanR-mediated resistance?

Level: Advanced
Answer: High phosphate (Pi) represses vancomycin resistance in Streptomyces coelicolor by bypassing VanS signaling. NGS of vanS mutants reveals Pi restores resistance gene expression, suggesting Pi influences cross-talk between VanRS and phosphate-sensing pathways .

What contradictions exist in VanR/VanS regulatory models?

Level: Advanced
Answer: Evidence conflicts on whether VanS primarily acts as a kinase or phosphatase. Studies show VanS phosphorylates VanR during induction , but VanS also dephosphorylates VanR to limit constitutive activation . This dual role is resolved via kinetic assays showing VanS’s phosphatase activity dominates in the absence of vancomycin .

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